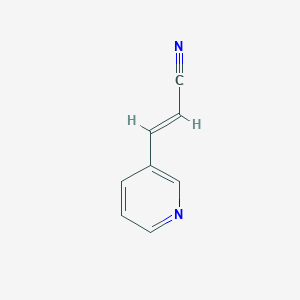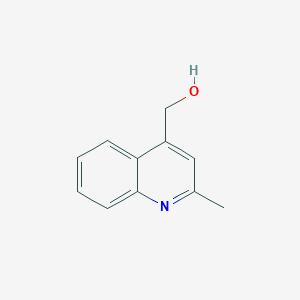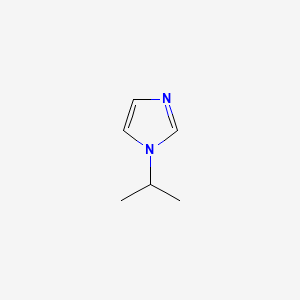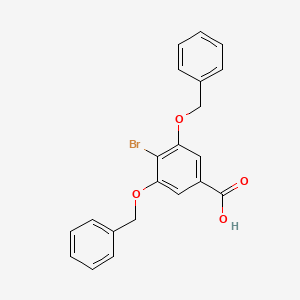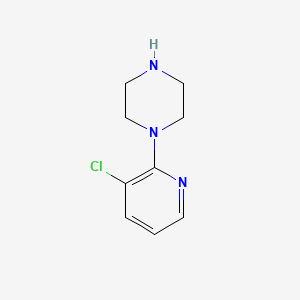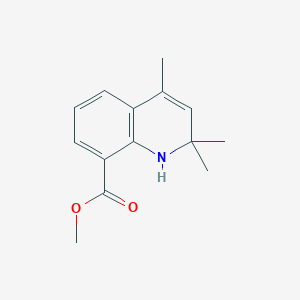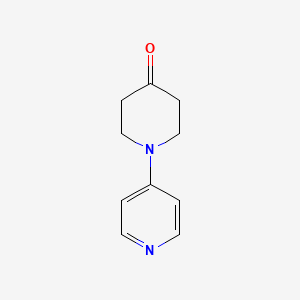
1-吡啶-4-基哌啶-4-酮
概述
描述
1-Pyridin-4-ylpiperidin-4-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyridin-4-ylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-4-ylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了1-吡啶-4-基哌啶-4-酮的科学研究应用。以下是对几个独特应用的综合分析:
抗菌剂
哌啶衍生物,包括1-吡啶-4-基哌啶-4-酮,已被研究用于其作为抗菌剂的潜力。 研究表明,这些化合物可以通过不同的取代来合成,以增强其抗菌和抗真菌特性 .
HIV治疗
新型哌啶-4-酮衍生物已被设计并评估用于治疗HIV的潜力。 这些化合物在初步研究中显示出希望,可能代表一类新的HIV治疗药物 .
药物发现
哌啶核是许多药理活性化合物中的关键特征。 1-吡啶-4-基哌啶-4-酮的衍生物可能具有抗癌、抗病毒、抗疟疾和其他治疗特性,使其在药物发现工作中具有价值 .
药物化学
吡啶酮骨架,包括1-吡啶-4-基哌啶-4-酮,可以通过合成来调节其物理化学性质。 这种灵活性使其在基于片段的药物设计和生物分子模拟中很有用 .
作用机制
Target of Action
The primary target of 1-Pyridin-4-ylpiperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase b-raf, leading to changes in the cell .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to influence cell growth and proliferation .
生化分析
Biochemical Properties
1-Pyridin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase from Pseudomonas sp., which is an enzyme involved in the hydrolysis of fats The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity
Cellular Effects
1-Pyridin-4-ylpiperidin-4-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with a piperidine moiety, such as 1-Pyridin-4-ylpiperidin-4-one, have shown potential anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, which can lead to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 1-Pyridin-4-ylpiperidin-4-one involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-Pyridin-4-ylpiperidin-4-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-4-ylpiperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Pyridin-4-ylpiperidin-4-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-Pyridin-4-ylpiperidin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-Pyridin-4-ylpiperidin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds . The effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of other interacting molecules.
Transport and Distribution
The transport and distribution of 1-Pyridin-4-ylpiperidin-4-one within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects.
Subcellular Localization
1-Pyridin-4-ylpiperidin-4-one’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
1-pyridin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMUBIIZUKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462597 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126832-81-3 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
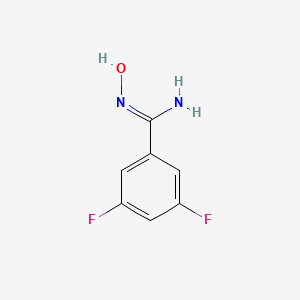


![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

